molecular formula C21H28N2O B5862800 1-(2,3-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine

Cat. No.: B5862800
M. Wt: 324.5 g/mol
InChI Key: MQCJONCLOGLXBC-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(2-ethoxybenzyl)piperazine is an organic compound belonging to the piperazine family Piperazines are a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-ethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenylamine and 2-ethoxybenzyl chloride.

    Nucleophilic Substitution Reaction: The 2,3-dimethylphenylamine undergoes a nucleophilic substitution reaction with 2-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the desired piperazine derivative.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-(2-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(2-ethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: Lacks the 2-ethoxybenzyl group, resulting in different chemical and biological properties.

    4-(2-Ethoxybenzyl)piperazine: Lacks the 2,3-dimethylphenyl group, leading to variations in reactivity and applications.

Uniqueness: 1-(2,3-Dimethylphenyl)-4-(2-ethoxybenzyl)piperazine is unique due to the presence of both the 2,3-dimethylphenyl and 2-ethoxybenzyl groups, which confer distinct chemical and biological properties. This combination of substituents allows for a broader range of applications and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(2-ethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-4-24-21-11-6-5-9-19(21)16-22-12-14-23(15-13-22)20-10-7-8-17(2)18(20)3/h5-11H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJONCLOGLXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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